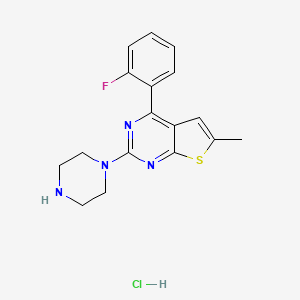
Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for MCI-225 (dehydratase) are not extensively detailed in the available literature. it is known to be a synthetic compound, indicating that it is produced through a series of chemical reactions involving specific reagents and conditions . Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
MCI-225 (dehydratase) undergoes various chemical reactions, primarily involving its functional groups. The compound is known to participate in:
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These involve the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents might include oxidizing agents, reducing agents, and various catalysts under controlled temperature and pressure conditions
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used
Scientific Research Applications
MCI-225 (dehydratase) has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of noradrenaline reuptake inhibition and 5-HT3 receptor antagonism
Biology: The compound is utilized in research on neurotransmitter systems and their role in mood regulation
Medicine: MCI-225 (dehydratase) is investigated for its potential therapeutic effects in treating depression and anxiety disorders
Industry: While primarily a research compound, its synthesis and properties are of interest in the pharmaceutical industry for the development of new antidepressant drugs
Mechanism of Action
MCI-225 (dehydratase) exerts its effects through two primary mechanisms:
Selective Noradrenaline Reuptake Inhibition: By inhibiting the reuptake of noradrenaline, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its mood-regulating effects
5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors, it modulates the serotonergic system, contributing to its antidepressant effects .
Comparison with Similar Compounds
MCI-225 (dehydratase) can be compared with other compounds that have similar mechanisms of action:
Desipramine: A noradrenaline reuptake inhibitor used in the treatment of depression.
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Fluoxetine: A selective serotonin reuptake inhibitor used in the treatment of depression. What sets MCI-225 (dehydratase) apart is its dual action as both a noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist, providing a unique combination of effects that may offer advantages in treating mood disorders
Properties
CAS No. |
99487-26-0 |
|---|---|
Molecular Formula |
C17H18ClFN4S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C17H17FN4S.ClH/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;/h2-5,10,19H,6-9H2,1H3;1H |
InChI Key |
ULXKGHLJAPRUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















